Actinium-226
Description
Structure
2D Structure
Properties
CAS No. |
20379-10-6 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
226.02610 g/mol |
IUPAC Name |
actinium-226 |
InChI |
InChI=1S/Ac/i1-1 |
InChI Key |
QQINRWTZWGJFDB-BJUDXGSMSA-N |
Isomeric SMILES |
[226Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Nuclear Structure and Decay Characteristics of Actinium 226
Isotopic Compositional Analysis and Nuclear Configuration of Actinium-226
This compound (226Ac) is characterized by an atomic nucleus containing 89 protons and 137 neutrons, resulting in a mass number of 226. chemlin.org Its atomic mass is approximately 226.026098 atomic mass units. wikipedia.org The nuclear spin and parity of this compound are assigned as (1)(-). wikipedia.org This isotope is not found in nature and is produced artificially. ontosight.ai
Key nuclear properties of this compound are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 89 |
| Mass Number (A) | 226 |
| Neutron Number (N) | 137 |
| Atomic Mass | ~226.026098 u |
| Nuclear Spin and Parity | (1)(-) |
| Half-life | 29.37 hours |
| Mass Excess | 24302.533 ± 3.515 keV |
| Binding Energy | 1730186.969 ± 3.528 keV |
Decay Scheme of this compound
This compound has a half-life of 29.37 hours and decays through three primary modes: beta-minus (β-) decay, electron capture (EC), and a minor alpha (α) decay branch. wikipedia.orgkaeri.re.kr
Beta-Minus Decay Pathways and Daughter Nuclides
The most predominant decay mode for this compound is beta-minus decay, accounting for approximately 83% of its disintegrations. wikipedia.orgkaeri.re.kr In this process, a neutron within the nucleus is converted into a proton, with the emission of an electron (beta particle) and an antineutrino. This transformation results in an increase in the atomic number by one, while the mass number remains unchanged. The daughter nuclide of this decay is Thorium-226 (226Th). wikipedia.orgkaeri.re.kr The beta decay energy for this pathway is 1.117 MeV. kaeri.re.kr
Electron Capture Decay Pathways and Daughter Nuclides
Electron capture is the second most probable decay mode for this compound, occurring in about 17% of decays. wikipedia.orgkaeri.re.kr In this process, the nucleus captures an inner atomic electron, which combines with a proton to form a neutron and a neutrino. This leads to a decrease in the atomic number by one, while the mass number remains constant. The resulting daughter nuclide is Radium-226 (B75914) (226Ra). wikipedia.orgkaeri.re.kr The decay energy for electron capture is 0.640 MeV. kaeri.re.kr
Minor Alpha Decay Pathways and Daughter Nuclides
A very small fraction of this compound nuclei, approximately 0.006%, undergo alpha decay. wikipedia.orgkaeri.re.kr This involves the emission of an alpha particle (a helium nucleus, 4He), which consists of two protons and two neutrons. Consequently, the atomic number decreases by two, and the mass number decreases by four. The daughter nuclide of this decay is Francium-222 (222Fr). wikipedia.orgkaeri.re.kr The alpha decay energy is 5.536 MeV. kaeri.re.kr
A summary of the decay modes of this compound is presented in the table below.
| Decay Mode | Probability | Daughter Nuclide | Decay Energy |
| Beta-Minus (β-) | 83% | 226Th | 1.117 MeV |
| Electron Capture (EC) | 17% | 226Ra | 0.640 MeV |
| Alpha (α) | 0.006% | 222Fr | 5.536 MeV |
Sequential Alpha Emission Cascades within the this compound Decay Chain
While this compound itself has a minor alpha decay branch, the concept of sequential alpha emission cascades is more prominently associated with other actinium isotopes, such as Actinium-225. thno.orgresearchgate.net The decay chain of this compound's primary daughter nuclide from beta decay, Thorium-226, proceeds through a series of alpha decays. enen.eu Thorium-226 (with a half-life of 30.57 minutes) decays via alpha emission to Radium-222, which in turn decays, initiating a cascade of alpha and beta decays until a stable nuclide is reached. enen.eu
Nuclear Spectroscopy of this compound
The study of the energy and intensity of the radiation emitted during the decay of this compound provides valuable information about its nuclear structure. Gamma spectroscopy has been employed to identify the gamma emissions associated with its decay. iaea.org this compound has notable gamma emissions at 158 keV and 230 keV, which are suitable for quantitative Single-Photon Emission Computed Tomography (SPECT) imaging. chemlin.orgnih.gov These emissions have led to the consideration of this compound as a potential theranostic isotope, particularly as an imaging partner for the therapeutic isotope Actinium-225. nih.govsnmjournals.org
Research has demonstrated the feasibility of preclinical SPECT imaging using this compound, achieving quantitative reconstruction for both the 158 keV and 230 keV photopeaks. nih.govsnmjournals.org Studies have evaluated the performance of different collimators for imaging, with high-energy ultra-high resolution (HEUHR) collimators showing promise for small animal imaging due to their high resolution. nih.govsnmjournals.org
Gamma Emission Spectrometry and Photopeak Analysis
The beta decay and electron capture processes of this compound result in the formation of excited states of its daughter nuclei, Thorium-226 and Radium-226, respectively. osti.gov These excited states subsequently de-excite by emitting gamma rays of specific energies. Gamma emission spectrometry is the technique used to detect and measure these gamma rays, producing a spectrum with distinct photopeaks corresponding to the gamma ray energies.
The analysis of these photopeaks is crucial for understanding the nuclear structure of the daughter nuclei and for the quantitative assay of this compound. chemlin.org The most prominent gamma emissions are suitable for applications such as quantitative Single Photon Emission Computed Tomography (SPECT) imaging. chemlin.org
Table 1: Prominent Gamma-Ray Emissions Following this compound Decay
| Energy (keV) | Intensity per 100 Decays |
|---|---|
| 158.2 | 18.5 |
This interactive table displays key gamma emissions. Data sourced from compiled nuclear data. chemlin.org
Alpha Particle Energy Distribution Studies
Although a minor decay branch, the alpha decay of this compound to Francium-222 provides valuable information about the nuclear structure of both the parent and daughter nuclei. High-resolution alpha spectroscopy is employed to measure the energies of the emitted alpha particles. The alpha spectrum of this compound reveals transitions to the ground state and excited states of Francium-222.
Table 2: Alpha Particle Energies and Intensities from this compound Decay
| Energy (MeV) | Intensity (%) |
|---|
This interactive table details the primary alpha decay energy. Data sourced from evaluated nuclear data. chemlin.org
Nuclear Data Evaluation for this compound
The comprehensive understanding of this compound's nuclear properties relies on the critical evaluation and compilation of all available experimental data. This process results in a set of recommended, or "adopted," values for its nuclear characteristics.
Compilation of Evaluated Nuclear Structure Data for A=226 Mass Chain
This compound is a member of the A=226 mass chain, which encompasses all nuclides with 226 nucleons. The evaluation for this mass chain involves a thorough assessment of decay and reaction data for all isotopes with this mass number. osti.govosti.govplu.mx This systematic compilation provides a broader context for understanding the nuclear properties of this compound and its neighbors. osti.govosti.govplu.mx The evaluation includes data for Radium-226 and Thorium-226, which are direct decay products of this compound. osti.govnih.gov
Adopted Nuclear Energy Levels and Spin-Parity Assignments
Based on the evaluated data, a scheme of nuclear energy levels for this compound has been established. Each level is characterized by its energy, spin (J), and parity (π). The spin is the total angular momentum of the nucleus, and parity describes the symmetry of the nuclear wave function. These assignments are determined from experimental observations of decay patterns and reaction studies. osti.gov
Table 3: Adopted Nuclear Energy Levels and Spin-Parity Assignments for this compound
| Energy Level (keV) | Spin-Parity (Jπ) |
|---|---|
| 0.0 | (1)- |
| 26.7 | (2)- |
| 70.5 | (3)- |
| 100.8 | (2)+ |
This interactive table presents a selection of the adopted low-lying energy levels of this compound. The parentheses indicate tentative assignments. Data is based on evaluated nuclear structure data. osti.gov
Production Methodologies and Nuclear Reactions for Actinium 226 Generation
Accelerator-Based Production Routes
Accelerator facilities provide the controlled, high-energy particle beams necessary for the transmutation of stable or long-lived isotopes into Actinium-226. The primary methods involve the bombardment of specific target materials with accelerated particles, inducing nuclear reactions that yield the desired isotope.
Proton-Induced Reactions on Radium-226 (B75914) Targets
A principal method for producing actinium isotopes involves the irradiation of Radium-226 (²²⁶Ra) targets with a beam of protons. researchgate.netnih.govactineer.com This technique is advantageous as it can be performed in medium-sized cyclotrons at proton energies typically below 20 MeV, yielding high-purity Actinium-225 (²²⁵Ac) without the co-production of long-lived actinium isotopes like Actinium-227 (²²⁷Ac). nih.gov However, this process also results in the formation of this compound (²²⁶Ac) as a contaminant isotope. nih.govnih.gov
The production of this compound via proton bombardment of Radium-226 proceeds through the (p,n) nuclear reaction, where a proton enters the ²²⁶Ra nucleus and a neutron is ejected, transmuting it into ²²⁶Ac. The probability of this reaction occurring is defined by its cross-section, which is dependent on the energy of the incident protons (excitation function).
Recent studies have focused on measuring the cross-sections for the ²²⁶Ra(p,xn) reactions at various proton energies to optimize the production of desired isotopes like ²²⁵Ac while minimizing contaminants such as ²²⁶Ac. nih.govnih.gov While comprehensive experimental data for the ²²⁶Ra(p,n)²²⁶Ac reaction remains somewhat limited, it is understood that the selection of appropriate proton energies is crucial to manage the production of ²²⁶Ac. nih.govresearchgate.net
Interactive Data Table: Ra-226(p,xn) Reaction Cross-Sections
| Incident Proton Energy (MeV) | Reaction | Cross-Section (mb) |
| 15.2 | (p,n) | Not explicitly stated, but contributes to ²²⁶Ac formation |
| 20.1 | (p,n) | Not explicitly stated, but contributes to ²²⁶Ac formation |
| 24.5 | (p,n) | Not explicitly stated, but contributes to ²²⁶Ac formation |
| 15.1 - 16.8 | (p,3n) | Measured for ²²⁴Ac production |
| 12.0 - 17.2 | (p,xn) | Measured to deduce yield of ²²⁴Ac, ²²⁵Ac, and ²²⁶Ac |
Note: Specific cross-section values for the ²²⁶Ra(p,n)²²⁶Ac reaction are not consistently reported across the literature, but the reaction is a known pathway for ²²⁶Ac production.
When irradiating Radium-226 with protons, other actinium isotopes are invariably produced alongside this compound. These are considered contaminants in the context of producing pure ²²⁶Ac, though ²²⁵Ac is often the primary isotope of interest. The main contaminant-producing reactions are:
²²⁶Ra(p,2n)²²⁵Ac : This reaction is a primary method for producing the medically significant isotope ²²⁵Ac. alfarim.comwikipedia.org
²²⁶Ra(p,3n)²²⁴Ac : This reaction produces Actinium-224 (²²⁴Ac), another short-lived isotope. nih.govnih.gov
The co-production of these isotopes, particularly the short-lived ²²⁴Ac (half-life ~2.9 hours) and ²²⁶Ac (half-life ~29 hours), can be managed by adjusting the proton beam energy and by allowing for a "cooling" period after irradiation for these isotopes to decay. nih.gov
High-Energy Proton Spallation of Heavy Targets (e.g., Uranium Carbide, Thorium)
An alternative production route involves the use of high-energy protons (typically >70 MeV) to induce spallation reactions in heavy target materials like thorium (Th) or uranium carbide (UC). wikipedia.orgnorthstarnm.comisotopes.gov Spallation is a process where a high-energy particle strikes a nucleus, causing it to eject numerous smaller particles and transmute into a variety of different nuclides.
In the high-energy proton spallation of thorium or uranium targets, a wide range of isotopes are produced, including various actinium isotopes. This compound is one of the short-lived co-products of these reactions. northstarnm.com While this method can produce significant quantities of actinium isotopes, a major drawback is the co-production of the long-lived ²²⁷Ac, which is difficult to separate from other actinium isotopes. researchgate.netgoogle.com The presence of ²²⁶Ac is also a factor, adding to the complexity of the final product's isotopic composition. northstarnm.com
To isolate specific isotopes like this compound from the complex mixture produced during spallation, Isotope Separation On-Line (ISOL) facilities are employed. snmjournals.orgnih.gov At facilities like TRIUMF in Canada, high-energy protons bombard a thick target (e.g., uranium or thorium carbide). nih.govresearchgate.net The produced radioactive species diffuse out of the target material, are ionized, and then accelerated as an ion beam. This beam is then passed through a mass separator, which uses magnetic fields to separate the ions based on their mass-to-charge ratio, allowing for the collection of a specific isotope, such as this compound. nih.govwashington.edu This technique is crucial for obtaining isotopically pure samples of short-lived radionuclides from spallation reactions. nih.gov
Interactive Data Table: Overview of this compound Production Methods
| Production Method | Target Material | Projectile | Key Reaction | Primary Product of Interest | This compound Role | Key Contaminants |
| Proton-Induced Reaction | Radium-226 (²²⁶Ra) | Protons (<20 MeV) | ²²⁶Ra(p,n)²²⁶Ac | Actinium-225 (²²⁵Ac) | Contaminant | Actinium-224 (²²⁴Ac) |
| High-Energy Spallation | Thorium (Th), Uranium Carbide (UC) | High-Energy Protons (>70 MeV) | Spallation | Actinium-225 (²²⁵Ac) | Short-lived co-product | Actinium-227 (²²⁷Ac), various fission products |
Photon-Induced Reactions on Radium-226
One of the leading-edge methods for producing Actinium-225, a precursor to this compound, involves the use of high-energy photons to irradiate a Radium-226 target. nih.govactineer.com This process, known as a photonuclear reaction, offers a pathway to generate radionuclides with high purity. actineer.comiaea.org
Photonuclear reactions occur when a high-energy gamma ray interacts with an atomic nucleus, leading to the emission of one or more nucleons, such as neutrons or protons. yerphi.am In the context of this compound production, the primary reaction of interest is the (γ,n) reaction on Radium-226. google.comresearchgate.net This reaction can be represented as:
²²⁶Ra + γ → ²²⁵Ra + n
The resulting Radium-225 is unstable and undergoes beta decay with a half-life of 14.9 days to form Actinium-225. mdpi.comvt.edu Actinium-225 then decays, in part, to this compound. While the direct (γ,n) reaction on Radium-226 produces Radium-225, which decays to Actinium-225, the subsequent decay chains and potential side reactions can lead to the formation of this compound.
The interaction of high-energy photons with matter initiates an electromagnetic shower, generating more photons that can induce further photonuclear reactions. arxiv.org The probability of these reactions, known as the cross-section, is dependent on the energy of the incident photons. arxiv.org For many nuclei, the giant dipole resonance, a broad peak in the photon absorption cross-section, occurs at energies typically between 10 and 25 MeV. yerphi.am
Medical linear accelerators (LINACs) are commonly employed to generate the high-energy photon beams required for these reactions. nih.govvt.edu LINACs accelerate electrons to high energies, which then strike a high-Z (high atomic number) target, typically made of tungsten, to produce bremsstrahlung radiation—a broad spectrum of high-energy photons. snmjournals.orgresearchgate.net
The efficiency of radionuclide production via this method is influenced by several factors, including the electron beam energy, current, and the design of the converter target. snmjournals.orgosti.gov Superconducting electron linear accelerators are being developed to produce high-purity Actinium-225 from Radium-226 through a photon-neutron reaction. ans.organs.org Theoretical models and computer simulations are used to optimize the production yield by convoluting the bremsstrahlung photon spectrum with the photonuclear cross-sections of Radium-226. nih.gov While feasible, producing practical quantities of Actinium-225 for subsequent applications requires high-power LINACs with high current and pulse frequency. nih.gov
Reactor-Based Production Routes
Nuclear reactors provide an alternative environment for the production of actinium isotopes through the intense neutron fluxes they generate.
Neutron Irradiation of Radium-226 Targets
Placing a target of Radium-226 within a nuclear reactor exposes it to a high flux of neutrons, inducing nuclear reactions that can lead to the formation of this compound and its precursors. nih.gov This method is a well-established route for producing various medical isotopes. nucnet.org
Two primary neutron-induced reactions on Radium-226 are relevant for the production of actinium isotopes: neutron capture (n,γ) and the (n,2n) reaction.
The (n,γ) reaction involves the capture of a neutron by a Radium-226 nucleus, which then emits a gamma ray to become Radium-227. Radium-227 subsequently beta-decays to Actinium-227. The reaction is as follows:
²²⁶Ra + n → ²²⁷Ra + γ ²²⁷Ra → ²²⁷Ac + β⁻
The (n,2n) reaction occurs when a high-energy neutron strikes a Radium-226 nucleus, causing the ejection of two neutrons. trea.comgoogle.com This reaction produces Radium-225, the precursor to Actinium-225. trea.comgoogle.com
²²⁶Ra + n → ²²⁵Ra + 2n
This reaction has a threshold energy, meaning the incident neutron must have a minimum kinetic energy, typically in the MeV range, for the reaction to occur. trea.comgoogle.com
The energy spectrum of the neutrons in the reactor plays a crucial role in determining the relative rates of these reactions and, consequently, the isotopic purity of the final actinium product.
Thermal neutrons , which have low kinetic energies (around 0.025 eV), are highly effective at inducing (n,γ) reactions. researchgate.net The neutron capture cross-section for Radium-226 is significant for thermal neutrons. jaea.go.jp Therefore, irradiation in a thermal neutron flux primarily leads to the production of Actinium-227. nih.govgoogle.com
Fast neutrons , with energies in the MeV range, are required for the (n,2n) reaction to occur. trea.comgoogle.com Fast reactors, which have a higher proportion of high-energy neutrons, are therefore more suitable for producing Actinium-225 via the ²²⁶Ra(n,2n)²²⁵Ra pathway. mdpi.comresearchgate.net To enhance the production of Actinium-225 and minimize the co-production of Actinium-227, it is often desirable to shield the Radium-226 target from thermal neutrons. trea.comgoogle.com This can be achieved using materials that strongly absorb thermal neutrons while allowing fast neutrons to pass through. trea.comgoogle.com
| Reaction | Neutron Energy | Primary Product |
| ²²⁶Ra(n,γ)²²⁷Ra | Thermal | Actinium-227 (via decay) |
| ²²⁶Ra(n,2n)²²⁵Ra | Fast (>6.4 MeV) | Actinium-225 (via decay) |
Table 1: Key Neutron Reactions on Radium-226
The choice between photon-induced and reactor-based production methods depends on various factors, including the desired isotopic purity, the required yield, and the available infrastructure. Both routes present unique challenges and opportunities for the large-scale production of this compound and its parent isotopes.
Minimization of Actinium-227 Co-production in Reactor Environments
The production of this compound in a reactor environment via neutron irradiation of Radium-226 is not the primary method discussed in available research, which predominantly focuses on accelerator-based production. However, understanding the principles of impurity minimization in reactor settings is crucial. The primary concern in the production of actinium isotopes is often the co-production of the long-lived Actinium-227 (²²⁷Ac, half-life 21.77 years), which is chemically inseparable from other actinium isotopes. arxiv.orgresearchgate.net
In a reactor environment, ²²⁷Ac is primarily formed through the neutron capture of Radium-226 (²²⁶Ra), leading to Radium-227 (²²⁷Ra), which then quickly beta-decays to ²²⁷Ac. The reaction sequence is as follows: ²²⁶Ra(n,γ)²²⁷Ra → ²²⁷Ac + β⁻. aps.org To minimize the formation of ²²⁷Ac, it is necessary to control the neutron energy spectrum. Actinium-227 has a significantly higher capture cross-section for thermal (low-energy) neutrons compared to epithermal (intermediate-energy) neutrons. google.com Therefore, by shielding the target from thermal neutrons and utilizing an epithermal neutron spectrum, the production of ²²⁷Ac can be reduced. google.com
While specific research on minimizing ²²⁷Ac co-production during ²²⁶Ac generation in reactors is limited, the principles applied to ²²⁵Ac production offer valuable insights. For instance, in the production of ²²⁹Th from ²²⁶Ra irradiation, the formation of ²²⁷Ac is a key consideration, and managing the neutron flux and energy is critical. nih.gov There is a lack of available data on the neutron capture cross-section of this compound itself, which would be a critical parameter for understanding and minimizing the potential transmutation of the desired ²²⁶Ac into ²²⁷Ac via a subsequent neutron capture (²²⁶Ac(n,γ)²²⁷Ac) in a high-flux reactor environment.
In accelerator-based production of actinium isotopes from Radium-226, the energy of the incident particles (e.g., protons) is a key parameter that can be adjusted to favor the desired reaction pathway and minimize the formation of impurity isotopes like ²²⁷Ac. iaea.orgnih.gov For example, the reaction ²²⁶Ra(p,n)²²⁶Ac is a primary route for ²²⁶Ac production, and by carefully selecting the proton energy, the cross-section for competing reactions that might lead to ²²⁷Ac can be minimized. nih.govresearchgate.net
Radionuclide Generator Concepts for this compound Precursors
Due to the short half-life of some medically interesting radionuclides, they are often supplied via a generator system where a longer-lived parent isotope decays to the desired shorter-lived daughter isotope. In the context of this compound, its primary decay product, Thorium-226, is a potent alpha-emitter for targeted therapy. iaea.org Therefore, generator systems are designed to provide a continuous supply of ²²⁶Th.
Thorium-226 Generators for Alpha-Emitting Progeny
Thorium-226 (²²⁶Th) has a very short half-life of 30.6 minutes and decays through a cascade of four alpha-emitting daughters, resulting in a high-energy dose to a localized area. iaea.orgiaea.org This makes it a promising candidate for targeted alpha therapy. Given its short half-life, ²²⁶Th must be obtained from a radionuclide generator containing its parent isotope. chemlin.org The parent can be either this compound or Uranium-230.
The decay of ²²⁶Ac (half-life 29.37 hours) produces ²²⁶Th, making it a potential in-vivo generator. iaea.orgnih.gov This means that a radiopharmaceutical labeled with ²²⁶Ac can be administered, and it will decay to ²²⁶Th at the target site. iaea.org This approach leverages the favorable decay properties of ²²⁶Ac, which include gamma emissions suitable for SPECT imaging, making it a theranostic isotope. iaea.orgnih.gov
Uranium-230/Thorium-226 Generator Systems
A more common approach for providing a continuous supply of ²²⁶Th for research and clinical applications is the Uranium-230/Thorium-226 (²³⁰U/²²⁶Th) generator. chemlin.orgiaea.org Uranium-230 has a longer half-life of 20.8 days, making it a suitable parent for a generator system. chemlin.org
The generator works by having the parent, ²³⁰U, adsorbed onto a stationary phase, such as a chromatography column, while the daughter, ²²⁶Th, can be periodically eluted (milked) for use. chemlin.orgiaea.org Research at Los Alamos National Laboratory has led to the development of a reverse radionuclide generator system. chemlin.org In this system, a solution containing both ²³⁰U and ²²⁶Th in equilibrium is passed through a DGA (diglycolamide) extraction chromatography column. The ²²⁶Th is retained on the column while the parent ²³⁰U is eluted first and can be collected for reuse. The desired ²²⁶Th is then eluted from the column in a form that is ready for use in biomedical applications. chemlin.org This system has demonstrated high efficiency, with over 96% recovery of ²²⁶Th and a radionuclidic purity of greater than 99.5%. chemlin.org
The production of the parent ²³⁰U is a critical first step. It can be produced by the proton irradiation of Thorium-232 (²³²Th) targets, which creates Protactinium-230 (²³⁰Pa). researchgate.netnih.gov The ²³⁰Pa then decays with a half-life of 17.4 days to ²³⁰U. researchgate.netnih.govwikipedia.org This ²³⁰U can then be used to load the ²³⁰U/²²⁶Th generator. researchgate.net
Data Tables
Table 1: Nuclear Reactions for this compound and Precursor Generation
| Reaction | Product of Interest | Target Material | Projectile | Notes |
|---|---|---|---|---|
| ²²⁶Ra(p,n)²²⁶Ac | This compound | Radium-226 | Proton | Primary accelerator-based production route for ²²⁶Ac. iaea.org |
| ²³²Th(p,3n)²³⁰Pa | Protactinium-230 | Thorium-232 | Proton | Produces the parent of ²³⁰U. researchgate.netnih.gov |
| ²³⁰Pa(α decay)²²⁶Ac | This compound | Protactinium-230 | - | A very rare decay branch (0.003%). wikipedia.org |
Table 2: Decay Properties of this compound and Related Isotopes
| Isotope | Half-life | Primary Decay Mode(s) | Decay Product(s) |
|---|---|---|---|
| This compound (²²⁶Ac) | 29.37 hours | β⁻ (83%), EC (17%), α (0.006%) | ²²⁶Th, ²²⁶Ra, ²²²Fr |
| Thorium-226 (²²⁶Th) | 30.6 minutes | α | ²²²Ra |
| Uranium-230 (²³⁰U) | 20.8 days | α | ²²⁶Th |
| Protactinium-230 (²³⁰Pa) | 17.4 days | β⁺ (92%), β⁻ (8%), α (0.003%) | ²³⁰Th, ²³⁰U, ²²⁶Ac |
| Actinium-227 (²²⁷Ac) | 21.77 years | β⁻ (98.6%), α (1.4%) | ²²⁷Th, ²²³Fr |
Data sourced from multiple references including cdnsciencepub.comiaea.orgchemlin.orgwikipedia.org
Table 3: Characteristics of the Uranium-230/Thorium-226 Generator
| Parameter | Description |
|---|---|
| Parent Isotope | Uranium-230 (²³⁰U) |
| Daughter Isotope | Thorium-226 (²²⁶Th) |
| Generator Principle | Chromatographic separation of daughter from parent. |
| Elution Efficiency | >96% for Thorium-226. chemlin.org |
| Radionuclidic Purity of Eluate | >99.5% (²³⁰U impurity <0.5%). chemlin.org |
| Application | Provides a continuous supply of ²²⁶Th for targeted alpha therapy research. chemlin.orgiaea.org |
Radiochemical Separation and Purification Techniques for Actinium 226
Separation of Actinium from Irradiated Target Materials
The initial step in purifying Ac-226 involves its separation from the bulk target material, which is typically thorium or radium, and from a complex mixture of other radionuclides produced during irradiation. These separation methods leverage the unique chemical properties of actinium, a trivalent actinide.
Ion exchange chromatography is a cornerstone technique for actinide separation, exploiting differences in the electrostatic interactions of ions with a charged stationary phase. mit.edu The separation is controlled by factors such as ionic charge and radius. mit.edu Both cation and anion exchange resins are employed in the purification of actinium.
A common approach involves a two-step sequence of cation exchange and extraction chromatography. ubc.canih.gov In one method, cation exchange is used to remove the bulk of the irradiated thorium target and various fission products. For instance, actinium can be separated from radium and thorium using a titanium phosphate ion exchanger. sckcen.be In this process, thorium is adsorbed in 4M nitric acid (HNO₃), while radium is trapped in 2M HNO₃; actinium is not retained and can be collected in the eluate. sckcen.be Another strategy uses an AG 50W-X8 cation exchange resin to remove contaminants like chromium, iron, and nickel. iaea.org
Anion exchange chromatography is also effective, particularly for removing specific contaminants like iron. iaea.org The choice of resin and eluent is critical for achieving high separation factors.
Table 1: Examples of Ion Exchange Systems for Actinium Separation
| Resin Type | Target/Contaminants | Eluent/Conditions | Purpose |
|---|---|---|---|
| Titanium Phosphate | Radium-226 (B75914), Thorium-228 | 2M - 4M HNO₃ | Separation of Ac from Ra and Th. sckcen.be |
| AG 50W-X8 (Cation) | Calcium, Stainless Steel components | 8M HNO₃ (for Ra elution) | Removal of bulk sample interferences. iaea.orgepa.gov |
Extraction chromatography combines the selectivity of liquid-liquid extraction with the procedural simplicity of chromatography. ird.fr In this technique, an organic extractant is adsorbed onto an inert solid support, forming the stationary phase. These methods are highly effective for separating actinides from lanthanides and other interfering ions. ubc.canih.gov
Several commercially available extraction resins are used for actinium purification. A tandem column system can be employed for the rapid extraction and purification of actinium isotopes from the raffinate of a primary separation process. For instance, after an initial separation, a sequence of columns can be used to remove residual thorium, uranium, lanthanides, and radium. eichrom.com Resins like UTEVA, TRU, and TEVA are designed for specific actinide separations. ird.fr DGA (diglycolamide) Normal extraction resin has proven effective in removing persistent contaminants such as aluminum. iaea.org
Research has demonstrated that a two-step sequence involving cation exchange followed by extraction chromatography can quantitatively remove radiolanthanides and achieve a decontamination factor from thorium of ≥10⁶. ubc.caresearchgate.net
Precipitation and co-precipitation are classical radiochemical techniques used for the bulk separation of radionuclides. These methods involve precipitating the desired radionuclide or co-precipitating it with a non-isotopic carrier.
Lead sulfate (PbSO₄) has been used as a carrier for the co-precipitation of actinium and its daughter products from solutions. osti.govacs.org This technique can effectively separate actinium from the bulk of dissolved salts in a sample matrix. osti.gov Another common method involves the separation of radium from other radionuclides by precipitating it with barium sulfate (BaSO₄) from a diethylenetriaminepentaacetate (DTPA) solution. iaea.org Following this step, actinium can be recovered from the supernatant. The efficiency of these methods is dependent on factors such as pH, reagent concentration, and the presence of competing ions.
Purification of Actinium-226 from Isotopic Contaminants
Once actinium is separated from the bulk target and non-isotopic contaminants, the subsequent challenge is to purify Ac-226 from other co-produced actinium isotopes. This is a significant challenge as isotopes of the same element are chemically identical and cannot be separated by conventional chemical means.
The primary strategy for controlling the isotopic purity of Ac-226 is to manage the irradiation conditions and target selection carefully. When Ac-225 is produced by proton irradiation of a Radium-226 (Ra-226) target, Ac-226 is formed via a (p,n) nuclear reaction, while Ac-225 is formed via a (p,2n) reaction. google.comgoogleapis.com The long-lived Ac-227 (half-life 21.77 years) can also be co-produced, particularly when irradiating thorium targets. labpartnering.orgisotopes.gov
To minimize the production of unwanted isotopes like Ac-227 relative to Ac-226, the energy of the incident particles (e.g., protons) can be precisely controlled. googleapis.com Nuclear reaction cross-sections are highly energy-dependent. By selecting a proton energy that maximizes the cross-section for the reaction producing Ac-226 while minimizing it for reactions producing Ac-227, the final isotopic ratio can be optimized. For example, in the production of Ac-225 from Ra-226, adjusting the proton energy to a range of 10 to 20 MeV enhances the desired (p,2n) reaction. googleapis.com A similar principle would apply to optimizing Ac-226 production.
Furthermore, some production routes are inherently cleaner than others. For example, the photonuclear transmutation of Ra-226 to produce Ra-225 (which decays to Ac-225) results in Ac-227 levels that are at least two orders of magnitude lower than in other methods. northstarnm.com This suggests that careful selection of the production pathway is a key strategy for minimizing long-lived contaminants.
Decay-based purification, also known as a "waiting period," is a straightforward yet effective strategy for removing short-lived isotopic contaminants. google.com this compound has a half-life of 29.37 hours. When it is produced alongside the more medically relevant Ac-225 (half-life ~10 days), the Ac-226 is considered a contaminant. google.comwikipedia.org
In this context, after irradiation of a Ra-226 target, the material is allowed to stand for a period of time. During this waiting period, the shorter-lived Ac-226 decays significantly, while the longer-lived Ac-225 remains. google.com After several half-lives of Ac-226 have passed, the actinium fraction is chemically separated, yielding a product that is relatively pure in Ac-225. google.com
If Ac-226 were the desired product, this same principle could be applied in reverse. Any co-produced actinium isotopes with half-lives significantly shorter than that of Ac-226 (e.g., Ac-224, half-life 2.78 hours) would decay away during a waiting period, thus purifying the Ac-226 from these shorter-lived contaminants before chemical processing begins.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Actinium-224 |
| Actinium-225 |
| This compound |
| Actinium-227 |
| Aluminum |
| Barium Sulfate |
| Chromium |
| Diethylenetriaminepentaacetate (DTPA) |
| Hydrochloric Acid |
| Iron |
| Lead Sulfate |
| Nickel |
| Nitric Acid |
| Radium-226 |
| Thorium |
| Thorium-228 |
Quality Control Methodologies for this compound Purity
The assurance of purity for this compound (Ac-226) is a critical prerequisite for its application in research and medicine. Quality control (QC) methodologies are designed to rigorously assess both the isotopic and radiochemical purity of the final product. Isotopic purity refers to the proportion of the desired isotope, Ac-226, relative to other isotopes of actinium or other radioactive contaminants. Radiochemical purity is defined as the fraction of the total radioactivity present in the desired chemical form.
High-Resolution Gamma Spectroscopy for Isotopic Purity Assessment
High-resolution gamma spectroscopy is a fundamental technique for determining the isotopic purity of an this compound sample. This non-destructive method allows for the identification and quantification of gamma-emitting radionuclides present in a sample. The principle relies on the detection of characteristic gamma rays emitted by different isotopes as they decay. Each gamma-emitting radionuclide has a unique signature of gamma-ray energies and intensities.
High-purity germanium (HPGe) detectors are typically employed for this purpose due to their excellent energy resolution, which is crucial for distinguishing between gamma rays of similar energies from different isotopes. nih.govepa.gov When an Ac-226 sample is analyzed, the resulting gamma spectrum displays distinct photopeaks corresponding to the energies of the emitted gamma rays.
This compound itself has characteristic gamma emissions that can be used for its identification and quantification, notably at 158 keV and 230 keV. researchgate.netresearchgate.net The presence and abundance of other radioisotopes can be determined by identifying their characteristic gamma-ray peaks in the spectrum. Potential isotopic impurities in Ac-226 preparations can include other actinium isotopes such as Actinium-225 (Ac-225) and Actinium-227 (Ac-227), depending on the production method. nih.gov Gamma spectroscopy can effectively identify these and other contaminants by detecting their decay products' gamma emissions. nih.govresearchgate.net For instance, Ac-225 can be quantified via its daughter, Francium-221 (at 218 keV), and Ac-227's presence can be inferred from its decay progeny like Thorium-227. nih.gov
The quantitative analysis involves calibrating the detector for efficiency at various energies and comparing the net counts in the photopeaks of interest to those of a standard with known activity. By analyzing the entire spectrum, a comprehensive profile of the isotopic composition of the Ac-226 sample can be established.
Table 1: Key Gamma Emissions for Isotopic Purity Assessment of this compound
| Isotope | Half-life | Key Gamma Ray Energy (keV) | Abundance (%) | Notes |
|---|---|---|---|---|
| This compound (Ac-226) | 29.4 hours | 158.4 | 19.0 | Primary photopeak for quantification. researchgate.netresearchgate.net |
| 230.0 | 11.0 | Secondary photopeak for quantification. researchgate.netresearchgate.net | ||
| Actinium-225 (Ac-225) | 9.9 days | 188.3 (via Ac-225) | ~3.6 | Often quantified via daughter nuclides due to low abundance. nih.gov |
| 218.1 (via Fr-221) | 11.4 | Prominent peak from a daughter nuclide. nih.gov | ||
| 440.5 (via Bi-213) | 26.1 | Prominent peak from a daughter nuclide. nih.gov | ||
| Actinium-227 (Ac-227) | 21.8 years | 236.0 (via Th-227) | 12.3 | Key indicator of long-lived Ac-227 contamination. nih.gov |
Radiochemical Purity Determination Techniques
Radiochemical purity ensures that the this compound is in the correct chemical state and is not present as unbound or different chemical species. This is particularly important when Ac-226 is chelated or conjugated to a targeting molecule for specific applications. Techniques for determining radiochemical purity separate different chemical forms of actinium and quantify the radioactivity associated with each fraction.
A significant challenge in the quality control of actinium isotopes is the disruption of secular equilibrium between the parent isotope and its daughter radionuclides during chemical processing and analysis. cornell.eduresearchgate.netresearchgate.net This requires careful consideration of the timing of measurements to ensure accurate quantification. cornell.edubohrium.com
Commonly used methods include:
Radio-Thin Layer Chromatography (Radio-TLC): This is a rapid and widely used technique for assessing radiochemical purity. nih.gove-mjm.org A small spot of the Ac-226 product is applied to a TLC plate, which is then developed in a suitable solvent system. Different chemical species will migrate at different rates along the plate. For example, the chelated Ac-226 complex will typically have a different retention factor (Rf) than free, unchelated Ac-226. After development, the distribution of radioactivity on the plate is measured using a phosphor imager or by scanning the plate with a radiation detector. cornell.eduresearchgate.net The percentage of radioactivity at the Rf corresponding to the desired product represents the radiochemical purity.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is a more powerful technique for separating different chemical species. nih.gove-mjm.org The Ac-226 sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through. The separation is based on the differential interactions of the chemical species with the stationary and mobile phases. A radiation detector connected in-line with the column outlet measures the radioactivity of the eluate over time, producing a radiochromatogram. Each peak in the chromatogram corresponds to a different radiochemical species. The area under the peak for the desired Ac-226 compound, expressed as a percentage of the total peak area, gives the radiochemical purity. e-mjm.org HPLC can be coupled with a fraction collector to isolate and further analyze different species. e-mjm.org
Table 2: Comparison of Radiochemical Purity Determination Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Radio-Thin Layer Chromatography (Radio-TLC) | Differential migration of solutes on a stationary phase coated on a plate, driven by a mobile solvent. | - Rapid and simple to perform. nih.gov- Inexpensive equipment.- Can be used for routine quality control. e-mjm.org | - Lower resolution compared to HPLC.- Potential for streaking or spot distortion affecting accuracy.- Quantification can be less precise. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase within a column. | - High resolution and sensitivity. nih.gove-mjm.org- Provides precise quantification.- Capable of separating complex mixtures.- Can be automated. | - More complex and time-consuming.- Requires expensive, specialized equipment. e-mjm.org- Potential for radiation exposure during manual fraction collection. e-mjm.org |
Theoretical Modeling and Simulation in Actinium 226 Research
Nuclear Reaction Modeling and Cross-Section Predictions
Understanding the probability of specific nuclear reactions occurring is fundamental to producing Actinium-226. Nuclear reaction models are employed to predict these probabilities, known as cross-sections, which are crucial for estimating the potential yield of Ac-226 from a given target material and irradiation source.
The optical model is a theoretical framework that simplifies the complex interactions between a nucleon (a proton or neutron) and a target nucleus. oecd-nea.org It treats the nucleus as a potential well that can scatter and absorb the incident particle. oecd-nea.org This phenomenological potential has both a real and an imaginary part; the imaginary component accounts for the absorption of flux from the elastic scattering channel into all other non-elastic reaction channels. oecd-nea.org
This model is a cornerstone for evaluating nuclear cross-sections and is fundamental for calculating direct reaction observables. ictp.it For instance, optical model calculations have been performed to determine the elastic scattering cross-section for protons interacting with radium, which is a critical input for more complex reaction models. researchgate.net Codes such as ECIS95 are utilized to perform these calculations, which can determine cross-sections, angular distributions, and other scattering quantities. iaea.orgictp.it The optical model provides the necessary "distorted waves" used in calculations for nuclear reactions, making it an essential first step in predicting reaction outcomes. oecd-nea.org
Predictive models are used to calculate the cross-sections for various reactions that can produce actinium isotopes from Radium-226 (B75914). These models are vital for identifying the most efficient production routes. For the production of this compound and its neighboring isotopes, the proton-induced reaction on a Radium-226 target, denoted as ²²⁶Ra(p,xn), is a key area of study. nih.gov The TALYS nuclear reaction model code is one such tool used to predict the cross-sections of these reactions, which can then be compared against experimental data. nih.gov
Several production pathways are modeled:
Proton-induced reactions : The ²²⁶Ra(p,n)²²⁶Ac reaction is a direct channel for producing this compound. researchgate.net Experimental measurements have established upper limits for the cross-section of this reaction at various proton energies. researchgate.netnih.gov
Neutron-induced reactions : Theoretical models for neutron capture on Radium-226 examine the production of Ac-225 (via the decay of Ra-225), and by extension, provide a framework for understanding neutron interactions with Ra-226. iaea.org These models involve convoluting the neutron energy spectrum with the corresponding neutron cross-sections of Ra-226. iaea.orgresearchgate.net Key reactions include (n,2n) and (n,γ). osti.govjaea.go.jp
Photon-induced reactions : The photodisintegration reaction ²²⁶Ra(γ,n)²²⁵Ra is another modeled pathway, where high-energy photons are used to irradiate a Radium-226 target. nih.govactineer.com The resulting Radium-225 then decays to Actinium-225. nih.gov Theoretical models calculate the yield by integrating the bremsstrahlung photon spectrum with the photonuclear cross-sections of Ra-226. nih.gov
The table below presents a selection of calculated and experimental cross-section values for various reactions involving Radium-226.
| Reaction | Energy | Cross-Section | Source Type |
|---|---|---|---|
| ²²⁶Ra(n,γ) | Thermal (0.0253 eV) | 12.79 b | Calculated (JENDL-4.0) jaea.go.jp |
| ²²⁶Ra(n,2n) | 14.5 MeV | 1.60 ± 0.20 b | Experimental osti.gov |
| ²²⁶Ra(n,2n) | 14 MeV | 755.7 mb | Calculated (JENDL-4.0) jaea.go.jp |
| ²²⁶Ra(n,3n) | 14.5 MeV | 0.53 ± 0.07 b | Experimental osti.gov |
| ²²⁶Ra(p,n)²²⁶Ac | 16.8 MeV | < 14 mb (Upper Limit) | Experimental researchgate.net |
| ²²⁶Ra(p,2n)²²⁵Ac | 16.0 MeV | 698 ± 65 mb | Experimental researchgate.net |
Monte Carlo Simulation Techniques
Monte Carlo methods are powerful computational algorithms that rely on repeated random sampling to obtain numerical results. In nuclear research, they are used to simulate the inherently probabilistic nature of particle interactions and radioactive decay.
Monte Carlo codes are used to perform detailed simulations of particle behavior within a production system, such as a nuclear reactor or an accelerator target. mdpi.com These simulations track individual particles (like neutrons or protons) through complex geometries, modeling their transport and interactions with target materials. mdpi.com
For example, neutronic analysis of the Japanese experimental fast reactor "Joyo" was performed using a Monte-Carlo simulation code to evaluate the production of Ac-225 from a Ra-226 target. mdpi.com Such simulations model the neutron spectrum in the reactor core and calculate the rates of nuclear reactions like (n,2n) occurring within the target. mdpi.com Similarly, simulation toolkits like GATE (Geant4 Application for Tomographic Emission) are used to model radiation tracks and particle interactions, which is essential for applications in dosimetry and understanding the effects of the decay of actinium isotopes. nih.gov These simulations provide a comprehensive picture of the entire production process, from the initial particle beam to the final generation of desired isotopes. mdpi.com
A primary output of Monte Carlo simulations and other theoretical models is the prediction of isotope yields. By combining the calculated reaction cross-sections with simulations of particle flux and target configuration, researchers can estimate the amount of this compound and other isotopes that can be produced.
These yield estimates are critical for assessing the practical viability of different production methods. For instance, simulations of Ra-226 irradiation in a fast reactor have been used to estimate annual production capabilities. mdpi.com One study concluded that irradiating 1 gram of Ra-226 could produce approximately 47 GBq of Ac-225 annually. mdpi.comresearchgate.net Theoretical models based on measured cross-sections from proton activation of Ra-226 have also been used to deduce the potential yields of Ac-224, Ac-225, and Ac-226. nih.gov
The following table summarizes predicted yields for actinium isotopes from various modeled production systems.
| Production Method | Target | System | Predicted Yield |
|---|---|---|---|
| (n,2n) reaction | 1 g Ra-226 | Fast Reactor ("Joyo") | ~47 GBq of Ac-225 per year mdpi.comresearchgate.net |
| (γ,n) reaction | 1 g Ra-226 | Electron Linear Accelerator | ~48 GBq of Ac-225 per month mdpi.compsecommunity.org |
| Proton activation | Ra-226 | Cyclotron | Yields of Ac-224, Ac-225, and Ac-226 deduced from cross-sections nih.gov |
Decay Chain Modeling and Activity Prediction
Once this compound is produced, it undergoes radioactive decay. Modeling this decay chain is essential for predicting the activity of Ac-226 and its daughter products over time. This compound has a half-life of 29.37 hours and decays through three different modes: beta-minus decay to Thorium-226 (83% probability), electron capture to Radium-226 (17% probability), and alpha decay to Francium-222 (0.006% probability). kaeri.re.krmirdsoft.orgmit.edu
The evolution of the quantities of these isotopes is often modeled using a system of differential equations known as the Bateman equations. osti.gov These equations describe the production and decay of each nuclide in a decay chain, allowing for the calculation of the activity of any member of the chain at any given time. osti.govornl.gov For complex decay chains with multiple branching pathways, solving these simultaneous equations can be challenging. ornl.gov
The fundamental decay properties of this compound that serve as inputs for these models are detailed below.
| Property | Value |
|---|---|
| Half-life | 29.37 (12) hours kaeri.re.krchemlin.org |
| Decay Mode | Beta-minus (β⁻) |
| Branching Ratio (β⁻) | 83.0% mirdsoft.orgmit.eduperiodictable.com |
| Daughter Isotope (β⁻) | Thorium-226 mirdsoft.orgmit.edu |
| Decay Mode | Electron Capture (EC) |
| Branching Ratio (EC) | 17.0% mirdsoft.orgmit.eduperiodictable.com |
| Daughter Isotope (EC) | Radium-226 mirdsoft.orgmit.edu |
| Decay Mode | Alpha (α) |
| Branching Ratio (α) | 0.006% kaeri.re.krmirdsoft.orgmit.edu |
| Daughter Isotope (α) | Francium-222 mirdsoft.orgmit.edu |
Computational Analysis of Complex Decay Schemes
This compound is a radioisotope with a half-life of 29.37 hours. chemlin.org It is characterized by a complex decay scheme, meaning it decays through multiple pathways. The primary decay modes are beta-minus (β-) decay to Thorium-226 (Th-226) with a probability of 83%, electron capture (EC) to Radium-226 (Ra-226) with a probability of 17%, and a minor branch of alpha (α) decay to Francium-222 (Fr-222) occurring in approximately 0.006% of cases. chemlin.orgperiodictable.com
The complexity of this decay pattern necessitates sophisticated computational analysis. Much of the currently evaluated decay data for Ac-226 is based on studies from the 1960s and 1970s, which carry significant uncertainties. cern.ch For instance, the precision of activity measurements based on gamma-ray emissions is limited due to uncertainty in the beta-minus feeding to the excited and ground states of Th-226. cern.ch Theoretical models and simulations are therefore employed to refine this data. These computational methods allow researchers to:
Model Decay Cascades: Simulate the entire decay chain, accounting for the energies and probabilities of all emitted particles, including alpha particles, beta particles, and gamma rays.
Predict Gamma Emissions: Accurately predict the energies and intensities of gamma-ray emissions, which is critical for its application in medical imaging. Ac-226 has prominent gamma emissions at 158 keV and 230 keV, making it a strong candidate for quantitative Single Photon Emission Computed Tomography (SPECT) imaging. chemlin.orgcern.ch
Refine Dosimetry Calculations: By providing more accurate decay data, simulations improve the accuracy of dosimetry calculations, which estimate the absorbed radiation dose in tissues. This is vital for its potential use as a theranostic agent, where it could serve as a diagnostic surrogate for the therapeutic isotope Actinium-225 (Ac-225). cern.chnih.gov
Recent research has highlighted the need for new studies to improve the accuracy of Ac-226 decay data, which would in turn provide greater confidence in its potential for preclinical evaluations. cern.ch
| Property | Value |
|---|---|
| Half-life | 29.37 hours chemlin.org |
| Beta-minus (β-) Decay | 83% to Th-226 periodictable.com |
| Electron Capture (EC) | 17% to Ra-226 periodictable.com |
| Alpha (α) Decay | 0.006% to Fr-222 chemlin.orgperiodictable.com |
| Primary Gamma Emissions | 158 keV and 230 keV cern.ch |
Secular Equilibrium Considerations in Radionuclide Generators
A radionuclide generator is a system that contains a parent-daughter radioactive mixture in equilibrium, allowing for the separation of the shorter-lived daughter radionuclide for use. nucmedtutorials.com The concept of secular equilibrium is fundamental to the operation of many such generators. Secular equilibrium occurs when the half-life of the parent radionuclide is significantly longer (typically 100 to 1000 times greater) than the half-life of the daughter radionuclide. nucmedtutorials.com In this state, the daughter's activity rises to match the parent's activity and then appears to decay with the very long half-life of the parent. nucmedtutorials.com
While Ac-226 itself is not typically produced in a generator utilizing secular equilibrium, the principle is highly relevant to the production and application of related actinium isotopes, particularly Ac-225. The most prominent example is the Thorium-229 (Th-229)/Actinium-225 (Ac-225) generator. nih.gov Th-229 has a very long half-life (7,917 years), while its daughter, Ac-225, has a half-life of 9.92 days. nih.govmdpi.com This vast difference allows for a generator system where Ac-225 can be periodically "milked" or separated from the Th-229 parent as it reaches equilibrium. nih.gov
Understanding these equilibrium dynamics is also crucial when considering the decay products of Ac-226. For example, the beta decay of Ac-226 produces Th-226, which has a half-life of 30.6 minutes. The study of the in vivo U-230/Th-226 generator highlights the therapeutic potential of Th-226. cern.ch The relationship between parent and daughter half-lives dictates the timeframe over which the daughter nuclide will be maximally available for separation or in situ effect. Theoretical modeling helps predict the time required to reach equilibrium and the optimal elution schedule for a generator. For secular equilibrium, this is typically reached in about six half-lives of the daughter isotope. nucmedtutorials.com
| Parent Isotope | Parent Half-life | Daughter Isotope | Daughter Half-life | Ratio (Parent/Daughter) | Equilibrium Type |
|---|---|---|---|---|---|
| Thorium-229 | 7,917 years | Actinium-225 | 9.92 days | ~290,000 : 1 | Secular nih.govmdpi.com |
| Radium-226 | 1,600 years | Radon-222 | 3.82 days | ~153,000 : 1 | Secular nucmedtutorials.com |
Experimental Nuclear Physics Techniques for Actinium 226 Studies
Target Fabrication and Characterization for Irradiation Experiments
The foundation of successful Actinium-226 production lies in the quality of the irradiation target. Radium-226 (B75914) is the primary precursor for producing this compound, and its preparation into a stable and pure target is a critical first step.
The preparation of Radium-226 (²²⁶Ra) targets for irradiation is a multi-step process that demands careful handling due to the high radioactivity of the material. A common method for target preparation is electrodeposition, where ²²⁶Ra is deposited onto a conductive substrate. nih.govgoogle.com
One established procedure involves dissolving purified ²²⁶Ra in a solution of 0.1 M hydrochloric acid and 0.5 M ammonium (B1175870) acetate (B1210297) to create an electrolyte. nih.gov This solution is then placed in a target box assembly, and a constant current is applied to electroplate the ²²⁶Ra onto a cathode, often made of materials like aluminum or silver. nih.govgoogle.comekb.eg The pH of the plating solution is a crucial parameter and is preferably maintained between 4 and 5. google.com
Oak Ridge National Laboratory has developed a more efficient method that involves pressing a radium carbonate aluminum composite into a seamless aluminum liner, which is then sealed with aluminum powder caps. ornl.gov This technique significantly reduces preparation time and radiation exposure to personnel. ornl.gov
Impurity Analysis:
The purity of the ²²⁶Ra target is paramount to ensure the production of high-quality this compound and to minimize the formation of undesirable byproducts. Impurities can interfere with the irradiation process and complicate the subsequent chemical separation of this compound.
Common impurities in legacy radium sources include barium, which is chemically similar to radium and can be difficult to separate. nih.gov Ion-exchange chromatography is a frequently used technique to purify ²²⁶Ra and remove such impurities. nih.gov
Post-purification, various analytical techniques are employed to assess the radionuclidic purity of the target material. Methods such as alpha spectrometry can be used to identify and quantify alpha-emitting impurities. nemi.gov Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful tool for detecting elemental impurities at very low concentrations. rsc.orgpitt.edu
| Parameter | Value/Technique | Reference |
| Target Material | Radium-226 (²²⁶Ra) | nih.gov |
| Preparation Method | Electrodeposition, Pressing of composite | nih.govornl.gov |
| Substrate Materials | Aluminum, Silver, Stainless Steel | nih.govgoogle.comnemi.gov |
| Electrolyte Composition | 0.1 M HCl and 0.5 M ammonium acetate | nih.gov |
| Optimal pH for Electrodeposition | 4 - 5 | google.com |
| Purification Technique | Ion-exchange chromatography | nih.gov |
| Impurity Analysis Methods | Alpha spectrometry, ICP-MS | nemi.govrsc.org |
The physical configuration of the ²²⁶Ra target plays a significant role in the irradiation process and the subsequent yield of this compound. Targets are generally categorized as either "thin" or "thick."
Thin Targets:
A thin target is defined as one where the energy loss of the incident particle beam as it passes through the target is negligible. intds.org These targets are typically in the thickness range of micrograms per square centimeter (μg/cm²) to a few milligrams per square centimeter (mg/cm²). intds.org Thin targets are advantageous for fundamental nuclear physics studies where precise control over the interaction energy is crucial. intds.org They allow for more accurate measurements of reaction cross-sections. epj-conferences.org Techniques for preparing thin targets include vacuum evaporation and sputtering. in2p3.fr
Thick Targets:
In contrast, a thick target is one where the incident particle beam loses a significant amount of its energy, or is stopped completely, within the target material. intds.org For radioisotope production, including this compound, thick targets are often preferred because they maximize the interaction volume and thus the production yield. intds.org The thickness of these targets can be on the order of hundreds of milligrams per square centimeter (mg/cm²). intds.org
The choice between a thin and thick target configuration depends on the specific goals of the experiment. For maximizing the production of this compound for medical or other applications, a thick target is generally employed. For precise nuclear data measurements, a thin target is the preferred choice.
| Target Type | Typical Thickness | Primary Application | Key Advantage |
| Thin Target | μg/cm² - mg/cm² | Nuclear physics studies | Precise energy control |
| Thick Target | ~100s of mg/cm² | Radioisotope production | Maximized yield |
Irradiation Facilities and Beamline Configurations
The production of this compound from Radium-226 is achieved through nuclear reactions induced by bombarding the target with high-energy particles. This process requires specialized irradiation facilities, primarily cyclotrons, linear accelerators, and nuclear reactors.
Cyclotrons and linear accelerators are used to accelerate charged particles, such as protons, to high energies. When these high-energy protons strike a ²²⁶Ra target, they can induce nuclear reactions that lead to the formation of actinium isotopes, including this compound.
The specific nuclear reaction for producing Actinium-225 (a precursor to this compound in some contexts) is the ²²⁶Ra(p,2n)²²⁵Ac reaction. nih.govnih.gov This notation indicates that a proton (p) strikes a Radium-226 nucleus, resulting in the emission of two neutrons (2n) and the formation of an Actinium-225 nucleus. The production of this compound can occur via the ²²⁶Ra(p,n)²²⁶Ac reaction. researchgate.net Research has shown that proton energies between 10 and 20 MeV are effective for these reactions. google.com For instance, a study demonstrated successful production using 15.6 MeV protons. nih.gov
Photonuclear production, using high-energy photons (gamma rays), is another potential route. nih.gov The reaction ²²⁶Ra(γ,n)²²⁵Ra, which then decays to Actinium-225, is a promising method. nih.gov
Nuclear reactors provide a high flux of neutrons, which can also be used to produce actinium isotopes from Radium-226. The primary reaction in a nuclear reactor is neutron capture. For instance, the production of Actinium-227 is achieved through the neutron irradiation of a ²²⁶Ra target. nih.gov
Controlling the energy spectrum of the neutrons is important for optimizing the production of the desired isotope and minimizing unwanted byproducts. A high flux of thermal (low-energy) neutrons is generally preferred for the production of Actinium-227. nih.gov It is also important to minimize the contribution of fast (high-energy) neutrons, as they can induce fission in Radium-226. nih.gov
Post-Irradiation Analysis Techniques
After the irradiation of the Radium-226 target, the resulting material contains a mixture of the desired this compound, unreacted Radium-226, and various other radioisotopes. A critical step is the chemical separation and purification of the actinium.
Following separation, various analytical techniques are employed to identify and quantify the produced radionuclides.
Radiometric Methods:
Alpha Spectrometry: This technique is used to measure the energy and intensity of alpha particles emitted by the sample. Since different alpha-emitting isotopes have characteristic alpha energies, this method allows for their identification and quantification. nemi.gov
Gamma Spectrometry: Many radioisotopes emit gamma rays with specific energies upon decay. Gamma spectrometry measures these gamma rays to identify and quantify the radionuclides present in a sample. nih.gov For example, the decay products of radium isotopes emit characteristic gamma rays that can be used for their determination. nih.gov
Beta Counting: For beta-emitting isotopes like Actinium-228 (a decay product of Radium-228, which can be an impurity), low-level proportional counters are used to measure the beta radiation. epa.gov
Mass Spectrometric Methods:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can measure the isotopic composition of a sample. It can be used to determine the concentration of Radium-226 and other isotopes with high precision. rsc.orgpitt.edu
Chemical Separation Techniques:
Ion-Exchange Chromatography: This is a powerful technique used to separate different elements based on their chemical properties. It is extensively used in the purification of actinium from the irradiated radium target. nih.govnih.gov
Solvent Extraction: This method utilizes the differential solubility of compounds in two immiscible liquids to separate them. It can be employed for the separation of actinium from other elements. epa.gov
A combination of these techniques is often used to ensure the high purity of the final this compound product. For example, after an initial separation, a cooling period may be allowed for short-lived impurities to decay, followed by a secondary purification step to achieve the desired level of radionuclidic purity. nih.govproquest.com
| Technique | Principle | Application in this compound Studies |
| Alpha Spectrometry | Measures energy of emitted alpha particles | Identification and quantification of alpha-emitting isotopes |
| Gamma Spectrometry | Measures energy of emitted gamma rays | Identification and quantification of gamma-emitting radionuclides |
| Beta Counting | Measures beta radiation | Quantification of beta-emitting isotopes |
| ICP-MS | Measures mass-to-charge ratio of ions | Precise isotopic composition analysis |
| Ion-Exchange Chromatography | Separation based on affinity for a resin | Purification of actinium from target material |
| Solvent Extraction | Separation based on differential solubility | Isolation of actinium from other elements |
Gamma Spectrometric Measurements for Activity Quantification
Gamma spectrometry is a primary non-destructive technique for quantifying the activity of Ac-226. This method involves the detection and analysis of the gamma rays emitted during the radioactive decay process. Ac-226 is particularly suited for this technique due to its distinct gamma emissions at 158 keV and 230 keV. chemlin.orgnih.gov These emissions are suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging, which allows for the in vivo measurement of Ac-226 activity distributions. nih.gov
The process of gamma spectrometric measurement involves using a high-purity germanium (HPGe) detector, which provides high-resolution spectra. vub.be The detector is calibrated for energy and efficiency to ensure accurate quantification. When analyzing a sample containing Ac-226, the detector measures the energy of the incoming gamma photons. The resulting spectrum shows peaks corresponding to the characteristic gamma energies of the isotopes present. The area under a specific photopeak is proportional to the activity of the radionuclide that emitted the gamma ray.
For Ac-226, quantitative analysis is performed by reconstructing images from the 158 keV and 230 keV photopeaks, applying corrections for factors such as photon attenuation, background radiation, and scatter. nih.gov This allows for accurate, image-based activity measurements from specific regions of interest. nih.gov
Table 1: Key Gamma Emissions of this compound for Spectrometric Analysis
| Energy (keV) | Utility in Quantification |
|---|---|
| 158 | Primary photopeak for SPECT imaging and activity measurement. nih.gov |
| 230 | Secondary photopeak for SPECT imaging and activity measurement. nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Direct Measurement of Decay Product Activities
An alternative and complementary method to direct gamma spectrometry of Ac-226 is the measurement of the activities of its decay products. Ac-226 decays through three primary modes: beta minus (β-) decay to Thorium-226 (Th-226) with a probability of 83%, electron capture (EC) to Radium-226 (Ra-226) with a probability of 17%, and alpha (α) decay to Francium-222 (Fr-222) with a very low probability of 0.006%. chemlin.org
The principle behind this technique relies on the concept of secular equilibrium. fiveable.me Secular equilibrium occurs in a decay chain when the half-life of the parent radionuclide is significantly longer than the half-lives of its daughter products. fiveable.me Although the half-life of Ac-226 (29.37 hours) is not extremely long, the activity of its shorter-lived progeny can be measured to infer the parent's activity, especially if the decay and ingrowth times are well-characterized.
For example, the activity of Ra-226 (half-life 1600 years), produced via electron capture, is often determined indirectly by measuring the gamma rays from its progeny, such as Lead-214 (Pb-214) and Bismuth-214 (Bi-214), after secular equilibrium has been established. bmuv.dehps.orgdeepyellow.com.aunih.gov This requires sealing the sample for several weeks to allow the gaseous daughter Radon-222 (Rn-222) and its subsequent progeny to build up and reach equilibrium with Ra-226. hps.orgscirp.org The prominent gamma peaks of Bi-214 at 609, 1120, and 1764 keV are frequently used for this purpose. theremino.com
It is important to note that direct measurement of the Ra-226 gamma peak at 186.2 keV can be complicated by interference from the 185.7 keV peak of Uranium-235 (U-235), a common nuclide in natural samples. bmuv.deresearchgate.nethps.org
Table 2: this compound Decay Scheme and Measurable Decay Products
| Decay Mode | Daughter Nuclide | Half-life of Daughter | Measurement Principle |
|---|---|---|---|
| β- (83%) | Thorium-226 (Th-226) | 31 minutes | Measurement of Th-226 or its short-lived progeny's gamma emissions. |
| EC (17%) | Radium-226 (Ra-226) | 1600 years | Measurement of Ra-226 progeny (e.g., Pb-214, Bi-214) gamma emissions after secular equilibrium. bmuv.dehps.org |
| α (0.006%) | Francium-222 (Fr-222) | 14.2 minutes | Direct measurement of Fr-222 gamma emissions. |
This table is interactive. Users can sort columns by clicking on the headers.
Radiochemical Yield Determination
Radiochemical yield is a critical parameter in the production of radioisotopes, representing the efficiency of a nuclear reaction and subsequent chemical separation process. It is defined as the ratio of the activity of the purified radionuclide obtained to the theoretical maximum activity expected from the production route.
The production of Ac-226 often involves the irradiation of a Radium-226 target. nih.goviaea.org For instance, the ²²⁶Ra(p,n)²²⁶Ac reaction can be used, though it is often a byproduct in the production of Actinium-225 via the ²²⁶Ra(p,2n)²²⁵Ac reaction. nih.govresearchgate.net Other methods include photon-neutron reactions on Ra-226. vt.edu
The determination of the radiochemical yield involves several key steps:
Target Irradiation: A target of known mass and composition (e.g., Ra-226) is irradiated with a particle beam (protons, neutrons) or photons of known energy and intensity for a specific duration. nih.govtriumf.cagoogle.com
Chemical Separation: After irradiation, the target is dissolved, and the desired Ac-226 is chemically separated from the bulk target material and other reaction byproducts. mdpi.comosti.gov This process can involve techniques such as ion exchange or extraction chromatography. westernsydney.edu.au
Activity Quantification: The activity of the final, purified Ac-226 sample is measured using a calibrated instrument, typically via gamma spectrometry as described in section 6.3.1.
Yield Calculation: The measured activity is compared to the theoretical yield. The theoretical yield is calculated based on the nuclear reaction cross-section, target thickness, beam intensity, and irradiation time. The ratio of the measured activity to the theoretical activity, corrected for decay, gives the radiochemical yield.
For example, in one study focused on producing Ac-225 from a Ra-226 target, an initial yield of about 2.4 MBq was obtained at the end of bombardment, with 1.7 MBq of purified Ac-225 recovered after initial separation. nih.gov While this data is for Ac-225, the methodology for determining the yield of the co-produced Ac-226 would be analogous.
Table 3: Example Parameters in Radiochemical Yield Determination for Actinium Isotopes
| Parameter | Description | Example Value (for Ac-225 Production) |
|---|---|---|
| Target Material | The starting material that is irradiated. | Electroplated Radium-226 (37 MBq) nih.gov |
| Reaction | The nuclear reaction used for production. | ²²⁶Ra(p,2n)²²⁵Ac nih.gov |
| Beam Parameters | Energy and current of the irradiating particle beam. | 15.6 MeV protons at 20 µA nih.gov |
| Irradiation Time | The duration for which the target is irradiated. | 5 hours nih.gov |
| Measured Activity (EOB) | The activity of the desired isotope at the End of Bombardment. | ~2.4 MBq nih.gov |
| Post-processing Yield | The activity after chemical purification. | 1.7 MBq nih.gov |
This table is interactive. Users can sort columns by clicking on the headers.
Preclinical Research Applications of Actinium 226
Actinium-226 as a Diagnostic Radionuclide for Preclinical Imaging Studies
The utility of this compound in preclinical imaging stems from its ability to be tracked in vivo, providing crucial information on the biodistribution and pharmacokinetics of actinium-labeled compounds. nih.gov This is of particular importance for the advancement of Targeted Alpha Therapy (TAT), a promising cancer treatment modality.
Quantitative Single Photon Emission Computed Tomography (SPECT) Imaging
Quantitative SPECT imaging with this compound allows for the accurate, non-invasive measurement of its distribution within a preclinical model. nih.gov The gamma emissions of this compound at 158 keV and 230 keV are well-suited for SPECT technology. nih.govresearchgate.netnih.gov Studies have demonstrated the feasibility of performing quantitative SPECT/CT imaging using preclinical scanners, where images are reconstructed from both photopeaks. nih.govnih.govresearchgate.net This methodology often incorporates corrections for attenuation, background, and scatter to ensure the accuracy of the activity quantification. nih.gov The ability to obtain quantitative data is essential for dosimetry calculations and for understanding the in vivo behavior of potential radiopharmaceuticals. nih.gov
Feasibility Studies for In Vivo this compound Imaging
Recent research has successfully established the feasibility of in vivo quantitative SPECT imaging of this compound. nih.gov These pioneering studies have presented the first-ever in vivo quantitative SPECT images of this compound activity distributions. nih.gov In these investigations, preclinical models, such as mice with tumor xenografts, were administered this compound labeled compounds, like [²²⁶Ac]Ac-crown-TATE, and subsequently imaged at various time points. nih.govresearchgate.netnih.gov The resulting images and time-activity curves provided a detailed visualization and quantification of the biodistribution of the radiolabeled compound. nih.gov
Element-Equivalent Matched-Pair Development with Actinium-225
One of the most significant applications of this compound is its role as a diagnostic partner for Actinium-225 (²²⁵Ac). nih.gov Actinium-225 is a potent alpha-emitting radionuclide with a 9.9-day half-life, showing great promise for targeted alpha therapy. nih.govcnl.ca However, it lacks direct gamma emissions suitable for imaging. nih.gov this compound, being an isotope of the same element, offers a solution as an "element-equivalent matched-pair". nih.gov This means that both isotopes exhibit identical radiochemistry and in vivo pharmacokinetics. researchgate.netsnmjournals.org Therefore, the diagnostic imaging data obtained using this compound can be used to accurately predict the biodistribution and dosimetry of the therapeutic Actinium-225 agent, facilitating more efficient and informed development of novel ²²⁵Ac-radiopharmaceuticals. nih.govsnmjournals.org
Dosimetry Assessment in Preclinical Models
Accurate dosimetry is critical in the development of radiopharmaceuticals to ensure that therapeutic doses are delivered to the target tissue while minimizing damage to healthy organs. This compound plays a vital role in these preclinical assessments.
Correlation of Image-Based and Ex Vivo Biodistribution Measurements
A key aspect of validating the accuracy of in vivo imaging for dosimetry is the correlation of image-based activity measurements with ex vivo biodistribution data. nih.gov In preclinical studies, after the final imaging session, tissues and organs of interest are collected, and the radioactivity is measured using a gamma counter. nih.gov Research has shown a strong correspondence between the quantitative data derived from SPECT images of this compound and the measurements obtained from ex vivo biodistribution analysis. nih.govnih.govresearchgate.net This agreement validates the use of quantitative SPECT imaging as a reliable method for non-invasively determining the biodistribution and, consequently, the dosimetry of actinium-based radiopharmaceuticals. nih.govsnmjournals.org
A preclinical study using [²²⁶Ac]Ac-crown-TATE in mice with AR42J tumor xenografts demonstrated this correlation. The uptake in the tumor peaked at 5 hours post-injection, with SPECT imaging data aligning with ex vivo measurements. nih.govresearchgate.netsnmjournals.org
Biodistribution of [²²⁶Ac]Ac-crown-TATE in AR42J Tumor-Bearing Mice (5h post-injection)
| Organ/Tissue | Percent Injected Activity per Gram (%IA/g) |
| Tumor | >30 |
| Kidneys | Moderate Uptake |
| Pancreas | Moderate Uptake |
| Stomach | Moderate Uptake |
| Lungs | Moderate Uptake |
| Liver | Sustained Retention |
| Other Non-Targeted Organs | <5 |
This table is generated based on data reported in preclinical studies. nih.govsnmjournals.org
Future Directions in Actinium 226 Research
Advancements in Actinium-226 Production Efficiency and Purity
Future research is centered on improving the efficiency and purity of this compound production, primarily through the irradiation of Radium-226 (B75914) targets. Various methods are being investigated to increase the yield of Actinium-225, a process that also generates this compound, while minimizing the co-production of undesirable long-lived isotopes like Actinium-227.
Production methodologies being explored include:
Proton Irradiation of Radium-226: This method, often carried out in cyclotrons, is a key area of development. actineer.comdrugdiscoverynews.com Research aims to optimize proton beam energies to maximize the 226Ra(p,n)226Ac reaction, while minimizing competing reactions that produce impurities. researchgate.netresearchgate.net
Photonuclear Reactions: The use of high-energy photons from electron linear accelerators to induce a (γ,n) reaction in Radium-226 is another promising route. triumf.camdpi.com This method has the potential for high-purity Actinium-225 production, which would inherently provide insights into optimizing this compound yields. triumf.ca
Neutron-induced Reactions: Fast neutron reactors can be utilized to produce Actinium-225 from Radium-226 via the (n,2n) reaction, which would also produce this compound. labpartnering.orgmdpi.com Research in this area focuses on target design and irradiation conditions to enhance production rates. mdpi.com
A significant challenge in producing pure this compound is the presence of other actinium isotopes. Future advancements will likely focus on precision targetry and beam control to selectively favor the nuclear reactions that yield this compound.
Refinement of Nuclear Data and Reaction Cross-Sections for this compound
Accurate nuclear data is crucial for optimizing the production of this compound and for its potential applications. Recent and future research is dedicated to precisely measuring the reaction cross-sections for the production of actinium isotopes from Radium-226.
Recent experimental efforts have focused on measuring the cross-sections for the 226Ra(p,xn) reactions at various proton energies. nih.govnih.gov While the primary focus has often been on the production of Actinium-225, these studies also provide valuable data and upper limits for the production cross-section of this compound. researchgate.netnih.gov
Future work will involve:
More precise measurements of the 226Ra(p,n)226Ac reaction cross-section over a wider range of energies.
Investigation of alternative production routes and their corresponding cross-sections.
Improving nuclear reaction models, such as TALYS, to better predict the production yields of this compound and other co-produced isotopes. nih.gov
This refined data will enable more efficient production planning and a better understanding of the isotopic purity that can be achieved.
Development of Novel Radiochemical Separation Methodologies
The development of efficient and selective methods for separating this compound from its Radium-226 target material and other decay products is a critical area of ongoing research. The chemical similarity of actinium and radium, along with the presence of various daughter products, presents a significant challenge.
Current and future research in this area includes:
Solid-Phase Extraction: The use of specialized resins, such as DGA resin, is being explored for the selective separation of actinium from radium and other elements. mdpi.comnih.gov
Solvent Extraction: Liquid-liquid extraction techniques are being refined to achieve high separation factors between actinium and radium.
Molecular Recognition Technology™ (MRT™): This technology is being investigated for its potential to provide highly selective separations of radionuclides, including radium, which is a precursor in this compound production. radioisotopeseparations.com
Coprecipitation: Methods involving the coprecipitation of radium with barium sulfate are being improved to enhance the purification of the remaining actinium. nih.gov
The goal of these efforts is to develop rapid, automated, and high-yield separation processes that can provide this compound of the purity required for its intended applications.
Innovative Applications of this compound in Fundamental Nuclear Science
Beyond its production and separation, researchers are exploring innovative applications for this compound, particularly in the realm of nuclear medicine and fundamental physics.
A key emerging application is its use as a theranostic isotope . This compound has gamma emissions at 158 keV and 230 keV, making it suitable for quantitative Single Photon Emission Computed Tomography (SPECT) imaging. nih.govchemlin.orgresearchgate.net This allows it to serve as an imaging surrogate for the therapeutically important isotope Actinium-225, which lacks suitable gamma emissions for imaging. nih.govresearchgate.net By using this compound, researchers can perform preclinical imaging to study the biodistribution and dosimetry of new Actinium-225-based radiopharmaceuticals. nih.govresearchgate.netnih.gov
Future research will likely focus on:
Standalone Theranostic Agent: Investigating the potential of this compound as a standalone therapeutic isotope, leveraging its alpha-emitting decay products. researchgate.netnih.gov
Fundamental Chemistry Studies: Utilizing the unique properties of this compound to better understand the fundamental chemistry of actinium, which could aid in the development of new chelators for targeted alpha therapy. lbl.gov
These innovative applications highlight the growing importance of this compound in advancing both nuclear medicine and our fundamental understanding of heavy elements.
Q & A
Q. How do researchers calculate the remaining mass of Actinium-226 after radioactive decay, and what factors influence experimental accuracy?
this compound's half-life (29 hours) allows decay calculations using the formula:
For example, after 145 hours (5 half-lives), 10.0 g reduces to 0.3125 g (312.5 mg) . Key factors include:
- Precision in measuring initial mass and time intervals.
- Accounting for instrumental error (e.g., balance sensitivity).
- Environmental stability (e.g., temperature affecting detector calibration).
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
this compound is typically obtained via neutron irradiation of Ra-226 or through decay chains of heavier isotopes. Methodological steps include:
Q. How can researchers detect and quantify this compound in complex matrices?
Common analytical techniques:
- Liquid Scintillation Counting (LSC): Measures alpha emissions (Ac-226 decays via α-emission).
- Mass Spectrometry (ICP-MS): Provides isotopic specificity but requires pre-concentration steps.
- Gamma Spectroscopy: Monitors daughter nuclides (e.g., Th-226) for indirect quantification .
Advanced Research Questions
Q. How should researchers address contradictions in reported decay properties of this compound across studies?
Discrepancies in half-life or decay paths may arise from:
- Isotopic impurities: Contaminants (e.g., Ac-225) alter observed decay rates. Validate purity via mass spectrometry .
- Measurement artifacts: Use standardized detectors (e.g., calibrated Geiger-Müller counters) and replicate experiments.
- Statistical analysis: Apply error propagation models to quantify uncertainties in decay constants .
Q. What strategies optimize the yield of this compound in neutron irradiation experiments?
Maximizing yield involves:
Q. How can interdisciplinary approaches enhance this compound research in radiopharmaceutical applications?
Integrate methodologies from:
- Radiochemistry: Develop chelators for Ac-226 labeling (e.g., DOTA derivatives).
- Biology: Assess in vitro stability of Ac-226 complexes using cell uptake assays.
- Dosimetry: Model α-particle emission ranges in tissues using Monte Carlo simulations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
